4-Chloropyrido[3,4-d]pyrimidine chemical structure and properties
4-Chloropyrido[3,4-d]pyrimidine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloropyrido[3,4-d]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
4-Chloropyrido[3,4-d]pyrimidine is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at the 4-position.
Chemical Structure:
Identifier Information:
| Property | Value |
| IUPAC Name | 4-chloropyrido[3,4-d]pyrimidine |
| CAS Number | 51752-67-1 |
| Molecular Formula | C₇H₄ClN₃ |
| Molecular Weight | 165.58 g/mol |
| Canonical SMILES | C1=CN=C2C(=C1)N=C(N=C2)Cl |
Physicochemical Properties:
While extensive experimental data for the parent compound is limited, the following table summarizes available and predicted properties.
| Property | Value | Source |
| Melting Point | 108-110 °C | Experimental |
| Boiling Point | 316.1±22.0 °C | Predicted |
| Density | 1.437±0.06 g/cm³ | Predicted |
| pKa | 2.37±0.30 | Predicted |
| XLogP3 | 1.4 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 0 | Computed |
Spectroscopic Data (Predicted)
¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.1 | s | H-2 |
| ~8.8 | d | H-5 |
| ~7.8 | d | H-7 |
| ~7.6 | dd | H-8 |
¹³C NMR Spectrum (Predicted in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 |
| ~160 | C-2 |
| ~158 | C-8a |
| ~152 | C-5 |
| ~135 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
Mass Spectrum (EI, Predicted):
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 165, along with an isotopic peak (M+2) at m/z 167 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine radical followed by the elimination of HCN.
Infrared (IR) Spectrum (Predicted, KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1300-1000 | C-N stretching |
| ~850-750 | C-Cl stretching |
Synthesis
A plausible synthetic route to 4-Chloropyrido[3,4-d]pyrimidine involves the construction of the pyrido[3,4-d]pyrimidin-4-one core followed by chlorination.
Experimental Protocols
Step 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one
This step involves the cyclization of 3-aminopyridine-4-carboxamide with a suitable one-carbon source, such as formic acid or formamide.
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Materials: 3-aminopyridine-4-carboxamide, Formic acid (or Formamide), Dowtherm A (or other high-boiling solvent).
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Procedure:
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A mixture of 3-aminopyridine-4-carboxamide (1 equivalent) and an excess of formic acid (or formamide) is heated at reflux in a high-boiling solvent such as Dowtherm A.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.
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The product can be further purified by recrystallization.
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Step 2: Synthesis of 4-Chloropyrido[3,4-d]pyrimidine
This step involves the chlorination of the hydroxyl group of the pyrido[3,4-d]pyrimidin-4(3H)-one.
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Materials: Pyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
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Procedure:
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A mixture of Pyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
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The reaction is monitored by TLC until the starting material is consumed.
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After completion, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
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The solid product is collected by filtration, washed with water, and dried.
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Further purification can be achieved by column chromatography on silica gel.
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Synthetic Workflow Diagram
Biological Activity and Signaling Pathways
While 4-Chloropyrido[3,4-d]pyrimidine itself is primarily utilized as a key intermediate in the synthesis of more complex molecules, the pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore with significant biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase .[1][2]
Mps1 is a crucial serine/threonine kinase that plays a vital role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[1][2] Upregulation of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy.[1][2]
Mps1 Kinase Inhibition Signaling Pathway
Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.
Conclusion
4-Chloropyrido[3,4-d]pyrimidine serves as a valuable building block for the synthesis of a variety of substituted pyrido[3,4-d]pyrimidine derivatives. The core scaffold is of significant interest in medicinal chemistry due to its demonstrated potential in targeting key cellular pathways, such as the Mps1 kinase-mediated spindle assembly checkpoint. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure holds promise for the development of new therapeutic agents.
References
- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
